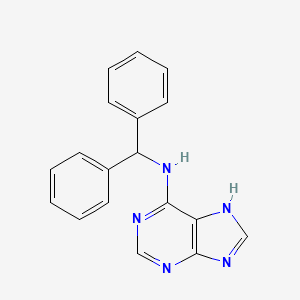![molecular formula C23H29NO4S B12132738 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132738.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(3-メチルフェノキシ)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、さまざまな科学研究分野で潜在的な用途を持つ合成化合物です。この化合物は、ジオキシドテトラヒドロチオフェニル基、メチルフェノキシ基、およびプロパン-2-イルベンジル基がアセトアミド骨格に結合した独自の化学構造が特徴です。
準備方法
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(3-メチルフェノキシ)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドの合成には、中間体の生成と、特定の条件下でのそれらの後続反応を含む、複数のステップが含まれます。合成経路は、通常、ジオキシドテトラヒドロチオフェニル中間体の調製から始まり、続いて求核置換反応によってメチルフェノキシ基とプロパン-2-イルベンジル基が導入されます。最後のステップは、中間体をアシル化してアセトアミド化合物を形成します。工業生産方法には、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化が含まれる場合があります。
化学反応の分析
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(3-メチルフェノキシ)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用する酸化剤と条件に応じて、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応によって、化合物は対応するチオールまたはスルフィド誘導体に変換されます。
置換: 求核置換反応により、化合物の化学的性質を変えることができる、さまざまな官能基を化合物に導入できます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求核剤があります。これらの反応から形成される主要な生成物は、使用する特定の試薬と条件によって異なります。
科学研究の応用
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(3-メチルフェノキシ)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、いくつかの科学研究の用途を持っています。
化学: この化合物は、より複雑な分子の合成のための構成単位として、さまざまな有機反応の試薬として使用されます。
生物学: 細胞プロセスへの影響や生物学的マクロ分子との相互作用など、潜在的な生物活性について研究されています。
医学: 特定の生化学経路の調節における役割や薬物候補としての使用など、その潜在的な治療的用途を探求するための研究が進められています。
工業: この化合物は、新素材の開発や医薬品やその他の化学製品の生産における中間体として使用される可能性があります。
科学的研究の応用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways or its use as a drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.
作用機序
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(3-メチルフェノキシ)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。化合物は、活性部位に結合するか、そのコンフォメーションを変更することによって、これらの標的の活性を調節する可能性があります。作用機序に含まれる経路は、特定の生物学的コンテキストと分子標的の性質によって異なります。
類似化合物の比較
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(3-メチルフェノキシ)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、次のような他の類似化合物と比較できます。
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(3-メチルフェノキシ)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドエーテル: これらの化合物は、類似の核構造を共有していますが、アセトアミド骨格に結合した置換基の性質が異なります。
GIRKチャネル活性化物質: さまざまな生理学的プロセスに関与するGタンパク質結合内向き整流型カリウム(GIRK)チャネルを活性化する化合物
類似化合物との比較
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide can be compared with other similar compounds, such as:
This compound ethers: These compounds share a similar core structure but differ in the nature of the substituents attached to the acetamide backbone.
GIRK channel activators: Compounds that activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which are involved in various physiological processes
特性
分子式 |
C23H29NO4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H29NO4S/c1-17(2)20-9-7-19(8-10-20)14-24(21-11-12-29(26,27)16-21)23(25)15-28-22-6-4-5-18(3)13-22/h4-10,13,17,21H,11-12,14-16H2,1-3H3 |
InChIキー |
NVRJLOHCAKFYLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132658.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12132665.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132668.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132677.png)
![Ethyl 5-phenyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12132682.png)

![5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132690.png)


![3'-[(4-chlorophenyl)carbonyl]-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132710.png)

![4-methoxy-9-(3-methoxyphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12132717.png)

![2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132753.png)
